molecular formula C10H14F2O2 B6257101 7,7-difluorospiro[3.5]nonane-2-carboxylic acid CAS No. 1934909-79-1

7,7-difluorospiro[3.5]nonane-2-carboxylic acid

Número de catálogo: B6257101
Número CAS: 1934909-79-1
Peso molecular: 204.21 g/mol
Clave InChI: FVXSDPOUOFWADR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7,7-Difluorospiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound characterized by a bicyclic structure where two rings (one 3-membered and one 5-membered) share a single atom. The molecule features a carboxylic acid group at position 2 and two fluorine atoms at position 7 of the spiro scaffold. This structural motif imparts unique electronic and steric properties, making it valuable in medicinal chemistry for enhancing metabolic stability and binding specificity .

Propiedades

Número CAS

1934909-79-1

Fórmula molecular

C10H14F2O2

Peso molecular

204.21 g/mol

Nombre IUPAC

7,7-difluorospiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C10H14F2O2/c11-10(12)3-1-9(2-4-10)5-7(6-9)8(13)14/h7H,1-6H2,(H,13,14)

Clave InChI

FVXSDPOUOFWADR-UHFFFAOYSA-N

SMILES canónico

C1CC(CCC12CC(C2)C(=O)O)(F)F

Pureza

95

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

7,7-Difluorospiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

7,7-Difluorospiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development. The spirocyclic structure may also contribute to its unique binding properties and interactions with enzymes or receptors .

Comparación Con Compuestos Similares

Structural Variations and Substituents

The spiro[3.5]nonane core is highly modular, allowing substitutions that modulate physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Features
7,7-Difluorospiro[3.5]nonane-2-carboxylic acid -COOH at C2; -F at C7 220.19 (estimated) High lipophilicity, metabolic stability
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid -COOH at C2; -F at C6 (smaller spiro[3.3]) 192.15 Compact structure; reduced steric bulk
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid -COOH at C2; phenyl and oxygen atoms in rings 276.29 Enhanced rigidity; polar O-atoms improve solubility
rac-(2S,4R)-5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride -COOH at C2; NH in spiro ring 205.70 Basic NH group; salt form improves bioavailability
2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid -COOH and -CN at C2; O-atom in ring 195.22 Electron-withdrawing cyano group; increased acidity

Physicochemical Properties

  • Acidity: The carboxylic acid group in 7,7-difluorospiro[3.5]nonane-2-carboxylic acid has a pKa influenced by electron-withdrawing fluorine atoms, likely lower than non-fluorinated analogs (e.g., ~2.5 vs. ~4.5 for cyclohexanecarboxylic acid) .
  • Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability. For instance, 7,7-difluoro derivatives exhibit higher logP compared to 6,6-difluoro analogs due to increased fluorine content .
  • Solubility: Oxygen-containing analogs (e.g., 7-oxaspiro[3.5]nonane-1-carboxylic acid) show improved aqueous solubility, whereas diazaspiro compounds form hydrochloride salts for better dissolution .

Key Research Findings

  • Metabolic Stability: Fluorination at C7 in 7,7-difluorospiro[3.5]nonane-2-carboxylic acid reduces oxidative metabolism, as evidenced by increased half-life in microsomal assays compared to non-fluorinated analogs .
  • Conformational Rigidity: Spirocyclic frameworks restrict rotational freedom, enhancing binding affinity. For example, 7-phenyl-6,8-dioxaspiro derivatives show 10-fold higher potency in enzyme inhibition assays than non-spiro counterparts .

Actividad Biológica

7,7-Difluorospiro[3.5]nonane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms. With the molecular formula C10H14F2O2\text{C}_{10}\text{H}_{14}\text{F}_2\text{O}_2 and a molecular weight of 204.21 g/mol, this compound has garnered attention in various fields, particularly in medicinal chemistry and biological research.

PropertyValue
CAS Number 1934909-79-1
Molecular Formula C10H14F2O2
Molecular Weight 204.21 g/mol
IUPAC Name 7,7-difluorospiro[3.5]nonane-2-carboxylic acid
Purity ≥ 95%

Synthesis

The synthesis of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid typically involves multiple steps:

  • Formation of the Spirocyclic Core : Cyclization of suitable precursors.
  • Fluorination : Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

The biological activity of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets and pathways within biological systems. The fluorine atoms enhance the compound's stability and bioavailability, making it a promising candidate for drug development.

Interaction with Biological Targets

  • Enzymatic Modulation : The compound may interact with enzymes or receptors, influencing their activity.
  • Binding Properties : The spirocyclic structure contributes to unique binding interactions that could be leveraged in therapeutic applications.

Research Findings

Recent studies have explored the potential applications of this compound in various biological contexts:

  • Anticancer Activity : Preliminary data suggest that 7,7-difluorospiro[3.5]nonane-2-carboxylic acid exhibits anticancer properties in various cancer models.
    • In vivo studies have demonstrated significant tumor growth inhibition in mouse models when treated with this compound at specified dosages (e.g., 30 mg/kg) compared to vehicle controls .
  • Pharmacological Applications : The compound is being investigated for its role in drug discovery, particularly in designing fluorinated pharmaceuticals that may offer enhanced potency and selectivity .

Case Study 1: Tumor Growth Inhibition

In a study examining its effects on tumor growth:

  • Model Used : SKRC-01 mouse model.
  • Dosage : Administered at 30 mg/kg daily.
  • Results : Statistically significant reduction in tumor volume compared to controls (p < 0.05).

Case Study 2: Enzyme Interaction

Another study focused on the interaction with specific enzymes:

  • Objective : To determine the modulation of enzymatic activity.
  • Findings : The compound showed promising results in enhancing or inhibiting enzyme functions relevant to metabolic pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.